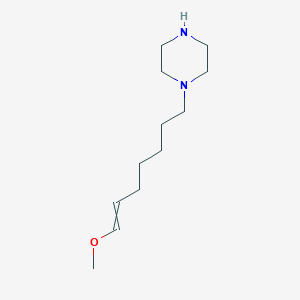
1-(7-Methoxyhept-6-EN-1-YL)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(7-Methoxyhept-6-EN-1-YL)piperazine is a chemical compound characterized by a piperazine ring substituted with a 7-methoxyhept-6-en-1-yl group. Piperazine derivatives are widely recognized for their diverse pharmacological properties and are commonly used in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(7-Methoxyhept-6-EN-1-YL)piperazine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction is carried out in the presence of a base such as DBU, leading to the formation of protected piperazines . Deprotection of these intermediates can be achieved using reagents like PhSH, followed by selective intramolecular cyclization .
Industrial Production Methods: Industrial production methods for piperazine derivatives often involve large-scale cyclization reactions using readily available starting materials. The use of continuous flow reactors and solid-phase synthesis techniques can enhance the efficiency and yield of the desired product .
Análisis De Reacciones Químicas
Types of Reactions: 1-(7-Methoxyhept-6-EN-1-YL)piperazine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, sulfonates.
Major Products Formed: The major products formed from these reactions include various substituted piperazines, which can exhibit different pharmacological properties depending on the nature of the substituents .
Aplicaciones Científicas De Investigación
1-(7-Methoxyhept-6-EN-1-YL)piperazine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-(7-Methoxyhept-6-EN-1-YL)piperazine involves its interaction with specific molecular targets and pathways. Piperazine derivatives are known to act as GABA receptor agonists, which can modulate neurotransmitter activity in the central nervous system . This interaction can lead to various pharmacological effects, including anxiolytic and anticonvulsant properties .
Comparación Con Compuestos Similares
Piperazine: A basic nitrogen heterocycle used in various pharmaceutical applications.
Morpholine: A six-membered ring containing both nitrogen and oxygen atoms, used in chemical synthesis and as a solvent.
Piperidine: A six-membered ring containing a single nitrogen atom, commonly used in organic synthesis.
Uniqueness: 1-(7-Methoxyhept-6-EN-1-YL)piperazine is unique due to its specific substitution pattern, which can impart distinct pharmacological properties compared to other piperazine derivatives. The presence of the 7-methoxyhept-6-en-1-yl group can influence the compound’s interaction with biological targets and its overall bioavailability .
Propiedades
Número CAS |
848125-60-0 |
|---|---|
Fórmula molecular |
C12H24N2O |
Peso molecular |
212.33 g/mol |
Nombre IUPAC |
1-(7-methoxyhept-6-enyl)piperazine |
InChI |
InChI=1S/C12H24N2O/c1-15-12-6-4-2-3-5-9-14-10-7-13-8-11-14/h6,12-13H,2-5,7-11H2,1H3 |
Clave InChI |
BIMMLLVJZUYRQR-UHFFFAOYSA-N |
SMILES canónico |
COC=CCCCCCN1CCNCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(Hexadecyloxy)methyl]-4'-methyl-3,3'-dinitro-1,1'-biphenyl](/img/structure/B12521988.png)
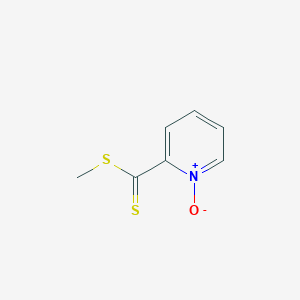
![1H-Indole, 3-[[5-(4-nitrophenyl)-1-phenyl-1H-1,2,4-triazol-3-yl]methyl]-](/img/structure/B12522005.png)
![9,9-Dimethyl-2-[6-(octyloxy)naphthalen-2-yl]-9H-fluorene](/img/structure/B12522008.png)
![3-[(3R,4R)-3,4-dimethyl-1-(3-phenylbutyl)piperidin-4-yl]benzamide](/img/structure/B12522009.png)
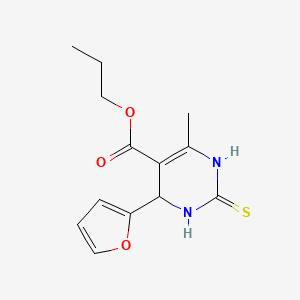
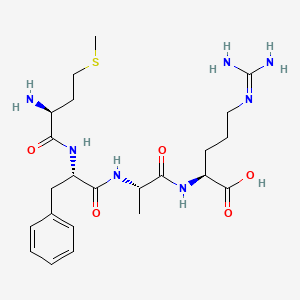
![Benzaldehyde, 3,5-bis[(3,5-dimethoxyphenyl)methoxy]-](/img/structure/B12522037.png)
![7-Bromodibenzo[de,h]isochromene-1,3-dione](/img/structure/B12522038.png)
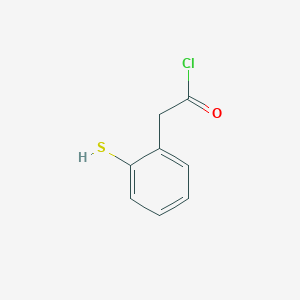
![7-Methyl-7H-indolo[2,3-c]quinoline](/img/structure/B12522044.png)
![[(2-Anilino-2-oxoethyl)(phenyl)amino]acetic acid](/img/structure/B12522046.png)
![2H-1-Benzopyran-2-one, 6-fluoro-4-[(methylsulfonyl)oxy]-](/img/structure/B12522054.png)
![8-Methyl-6H-benzo[c]chromen-6-one](/img/structure/B12522055.png)
